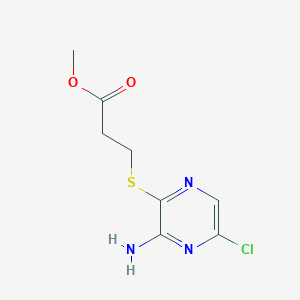
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with an amino group at the 3-position and a chlorine atom at the 5-position. The thioether linkage connects the pyrazine ring to a propanoate ester group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-dichloropyrazine with ammonia or an amine source.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the 3-amino-5-chloropyrazine with a thiol compound, such as 3-mercaptopropanoic acid, under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the pyrazine ring, leading to various reduced derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives and reduced pyrazine compounds.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyrazine ring, along with the thioether linkage, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((3-cyanopyrazin-2-yl)thio)propanoate
- Methyl 3-((3-hydroxy-2-(hydroxymethyl)propyl)thio)propanoate
- Methyl 3-((2,3-dihydroxypropyl)thio)propanoate
Uniqueness
Methyl 3-((3-amino-5-chloropyrazin-2-yl)thio)propanoate is unique due to the presence of both an amino group and a chlorine atom on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The thioether linkage further enhances its versatility in chemical synthesis and biological interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10ClN3O2S |
|---|---|
Molecular Weight |
247.70 g/mol |
IUPAC Name |
methyl 3-(3-amino-5-chloropyrazin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H10ClN3O2S/c1-14-6(13)2-3-15-8-7(10)12-5(9)4-11-8/h4H,2-3H2,1H3,(H2,10,12) |
InChI Key |
SFSJHPITEJQHQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=NC=C(N=C1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















